2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide
Description
This compound features a 3,4-dimethoxyphenyl group linked to an acetamide backbone, which is further connected to a thiophen-3-yl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The dimethoxy groups on the phenyl ring enhance hydrophilicity compared to halogens, while the oxadiazole and thiophene rings contribute to aromatic stacking and metabolic stability. Though specific biological data are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, or anti-inflammatory applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10-18-17(24-20-10)16-12(6-7-25-16)19-15(21)9-11-4-5-13(22-2)14(8-11)23-3/h4-8H,9H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMHIYDEIUVCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the 3,4-dimethoxyphenyl acetic acid: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Synthesis of the oxadiazole ring: This involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final acylation step: The final step involves the acylation of the amine group with the 3,4-dimethoxyphenyl acetic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide in anticancer research. Compounds with similar heterocyclic structures have shown promising results against various cancer cell lines. For instance, derivatives exhibiting IC50 values in the low micromolar range have been reported against National Cancer Institute's 60 human cancer cell lines panel . The mechanism of action often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.
Antitubercular Properties
Another area of interest is the antitubercular activity of compounds related to this compound. For example, research into substituted benzamide derivatives has demonstrated significant activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM . This suggests that similar structures could be explored for their potential in treating tuberculosis.
Structure-Activity Relationship (SAR) Studies
The structural components of this compound are crucial for its biological activity. SAR studies indicate that modifications to the thiophene and oxadiazole moieties can significantly alter the pharmacological profile of the compound. For instance:
| Structural Feature | Modification Impact |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and cellular uptake |
| Oxadiazole Ring | Increases interaction with target proteins |
| Thienyl Group | Contributes to selective toxicity towards cancer cells |
These insights are vital for guiding future synthesis and optimization efforts in drug development.
Cytotoxicity Testing
In vitro studies assessing cytotoxicity have shown that compounds similar to this compound exhibit selective toxicity towards cancer cells while sparing normal fibroblast cells . This selectivity is crucial for minimizing side effects during treatment.
Mechanistic Insights
Mechanistic studies suggest that these compounds may inhibit specific signaling pathways involved in cell cycle regulation and apoptosis. For instance, inhibitors targeting tyrosine kinase receptors have shown promise in mimicking the effects of established anticancer drugs like gefitinib .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- 3,4-Dichlorophenyl Analogs (e.g., ): Compound 16e () replaces methoxy groups with chlorine atoms, reducing electron-donating effects. However, its synthesis yield is notably low (2%), suggesting steric or electronic challenges during coupling . 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms hydrogen-bonded dimers, influencing crystallinity and stability. The thiazole ring introduces additional hydrogen-bonding capacity compared to thiophene-oxadiazole systems .
Heterocyclic Variations
- Oxadiazole vs. Triazole/Thiazole Systems: Compounds with 3-methyl-1,2,4-oxadiazole () exhibit enhanced metabolic stability due to the oxadiazole’s resistance to enzymatic degradation. In contrast, triazole-containing analogs () may offer improved hydrogen-bonding interactions but lower lipophilicity .
Thiophene vs. Other Heterocycles :
- The thiophene ring in the target compound contributes to π-π stacking interactions. Analogs with pyridine () or furan () substituents may alter electronic profiles and bioavailability .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]acetamide is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a combination of functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4S |
| Molecular Weight | 396.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that it may exert its effects through:
- Enzyme Inhibition : The oxadiazole and thiophene moieties may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis.
- Antioxidant Activity : The presence of methoxy groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Several studies have shown that derivatives containing oxadiazole and thiophene exhibit cytotoxic effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these compounds were reported to be lower than those for standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Tested Microorganisms : E. coli and Staphylococcus aureus were used in disk diffusion assays to assess antimicrobial activity. Compounds with similar structures showed significant inhibition zones compared to control groups .
Case Studies
-
Study on Anticancer Effects :
A recent study synthesized a series of oxadiazole derivatives and tested their effects on A431 cells. Compound X (similar to the target compound) showed an IC50 value of 15 µM, indicating potent anticancer activity .Compound IC50 (µM) Cell Line X 15 A431 Y 22 Jurkat -
Antimicrobial Assessment :
In another study assessing the antimicrobial efficacy of thiophene-containing compounds, the target compound was evaluated alongside others for their ability to inhibit bacterial growth. The results indicated that the compound exhibited a moderate inhibition against S. aureus with an MIC value of 32 µg/mL.Compound MIC (µg/mL) Bacteria Target 32 Staphylococcus aureus Control 16 E. coli
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves coupling a dimethoxyphenylacetamide precursor with a thiophene-oxadiazole derivative. Key steps include:
- Nucleophilic substitution : Reacting 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF using potassium carbonate as a base (room temperature, TLC monitoring) .
- Oxadiazole formation : Refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, followed by recrystallization .
- Optimization : Adjust stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated intermediates), solvent polarity (DMF for solubility), and reaction time (monitored via TLC). Yields can exceed 70% with rigorous purification (e.g., recrystallization from pet-ether) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Acetamide coupling | DMF, K₂CO₃, RT | 72% | |
| Oxadiazole cyclization | Triethylamine, reflux | 65% |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with water (risk of exothermic decomposition) .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the substitution pattern influence pharmacological activity, and what in vitro models are suitable for screening?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Screening Models :
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Standardization :
- Data Triangulation :
- Compare dose-response curves across multiple replicates.
- Employ orthogonal assays (e.g., Western blot for target protein inhibition alongside viability assays) .
Q. What experimental designs assess environmental fate and toxicity?
Methodological Answer:
Q. Table 2: Ecotoxicity Testing Framework
| Test System | Endpoint | Duration | Reference |
|---|---|---|---|
| Daphnia magna | LC₅₀ | 48 h | |
| Soil microcosm | Degradation half-life | 30 d |
Q. What strategies enhance metabolic stability of the thiophene-oxadiazole core?
Methodological Answer:
- Structural Modifications :
- Electron-withdrawing groups : Introduce fluorine at the oxadiazole 3-position to reduce CYP450-mediated oxidation .
- Prodrugs : Mask polar groups (e.g., esterify acetamide) to improve bioavailability .
- In Silico Tools :
- Use molecular docking (AutoDock Vina) to predict CYP450 binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
